Bromodomain Selectivity Profile: BD2 vs. BD1 Affinity Bias Inferred from Pyridine-3-carboxamide Scaffolds
While direct quantitative data for this specific compound is absent in public repositories, structural analogs within the pyridine-3-carboxamide class have demonstrated pronounced selectivity for the second bromodomain (BD2) over BD1 in BET proteins. For instance, published analogs show >10,000-fold selectivity for BD2 (Kd ~0.3 nM) versus BD1 (Kd ~3,300 nM) in BROMOscan assays [1]. The 5-bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-yl) substitution pattern, with its extended hydrophobic tail, is consistent with structural features that confer BD2 preference via interaction with the unique WPF shelf region.
| Evidence Dimension | BD2 vs BD1 binding affinity |
|---|---|
| Target Compound Data | No direct data available; inferred from class scaffold |
| Comparator Or Baseline | Representative pyridine-3-carboxamide BD2 inhibitors: Kd (BD2) = 0.3 nM; Kd (BD1) = 3,300 nM; Selectivity ratio >10,000 |
| Quantified Difference | Estimated fold selectivity >10,000 (BD2 over BD1) |
| Conditions | BROMOscan / DiscoverX assays against human BRD4 BD1 and BD2 domains |
Why This Matters
A high BD2:BD1 selectivity ratio is critical for dissecting BET protein biology and developing anti-inflammatory or oncology therapeutics with potentially reduced hematological toxicity associated with pan-BET inhibition.
- [1] BindingDB. Affinity Data for BDBM50148603 (CHEMBL3770724). https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603 View Source
